Avizafone

Übersicht

Beschreibung

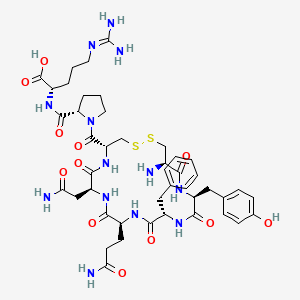

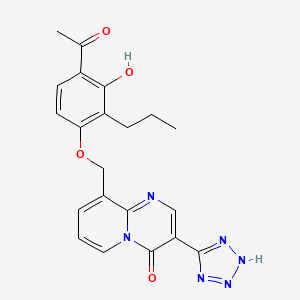

Avizafone, also known as Pro-Diazepam, is a water-soluble prodrug of the benzodiazepine derivative diazepam . It can be administered intramuscularly . Avizafone is metabolized by enzymes in the blood to form the active drug diazepam . It is used mainly as an antidote to poisoning with organophosphate nerve agents .

Synthesis Analysis

Avizafone is delivered with Aspergillus oryzae (A.O.) protease, an enzyme identified from a pool of hydrolytic enzymes . This enzyme converts avizafone to diazepam at supersaturated concentrations . In vitro permeability studies were performed at various prodrug/enzyme ratios .

Chemical Reactions Analysis

Avizafone, a peptide prodrug of diazepam, is delivered with Aspergillus oryzae (A.O.) protease . This enzyme converts avizafone to diazepam at supersaturated concentrations .

Physical And Chemical Properties Analysis

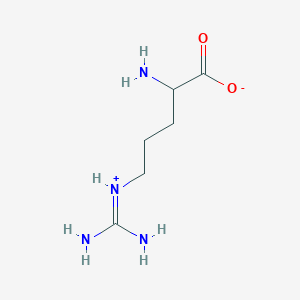

Avizafone has a molecular formula of C22H27ClN4O3 . Its molecular weight is 430.9 g/mol . The IUPAC name for Avizafone is (2S)-2,6-diamino-N-[2-(2-benzoyl-4-chloro-N-methylanilino)-2-oxoethyl]hexanamide .

Wissenschaftliche Forschungsanwendungen

Intranasal Treatment of Seizure Emergencies

Avizafone is being researched for its potential use in the intranasal treatment of seizure emergencies , such as status epilepticus (SE). The goal is to deliver diazepam, the active drug formed from Avizafone, through the nasal route. This method is desirable due to the rapid onset of action required during seizure emergencies .

Methods of Application: Avizafone, in combination with Aspergillus oryzae protease, is used to create supersaturated solutions of diazepam under physiological conditions .

Results or Outcomes: The use of Avizafone-protease mixtures has shown to result in supersaturated diazepam in less than 5 minutes, which suggests a rapid and alternative means of diazepam delivery .

Sedation in Critical Care

In critical care settings, especially for patients with serious viral infections like COVID-19, Avizafone is considered for its sedative properties.

Potential Use: It could be used interchangeably with other benzodiazepines like midazolam to augment the supply of sedative drugs for swift and effective patient management .

Pharmacokinetics and Enzyme Kinetics Studies

Avizafone is a subject of study in pharmacokinetics and enzyme kinetics to understand its metabolism and conversion rates into the active drug.

Research Focus: Investigations are conducted to determine the kinetic parameters such as the Michaelis constant (Km) and the maximum velocity (Vmax) of the enzyme that metabolizes Avizafone .

Significance: This research is crucial for optimizing dosages and understanding the drug’s behavior in different physiological conditions.

Drug Delivery Systems

The research on Avizafone extends to the development of novel drug delivery systems, particularly focusing on its conversion to diazepam.

Innovation: Studies are exploring the use of enzyme/prodrug systems to achieve rapid drug delivery in situations where traditional methods are not feasible or efficient .

Wirkmechanismus

Target of Action

Avizafone primarily targets the GABAA receptor , a major inhibitory neurotransmitter receptor in the central nervous system . The GABAA receptor plays a crucial role in maintaining the balance between neuronal excitation and inhibition.

Mode of Action

Avizafone is a prodrug of diazepam, a benzodiazepine derivative . It is metabolized by enzymes in the blood to form the active drug, diazepam . Diazepam, in turn, acts as a positive allosteric modulator of the GABAA receptor . This means it enhances the receptor’s response to gamma-aminobutyric acid (GABA), increasing the flow of chloride ions into the neuron and thereby hyperpolarizing the cell. This hyperpolarization makes it more difficult for the neuron to generate an action potential, effectively inhibiting neuronal activity.

Biochemical Pathways

The conversion of avizafone to diazepam is facilitated by an aminopeptidase, which hydrolyzes avizafone to liberate lysine and diazepam . This enzymatic activation and deamination of metabolic byproducts in the blood lead to the rapid conversion of avizafone to diazepam .

Pharmacokinetics

Avizafone is water-soluble and can be administered intramuscularly . Its water solubility and the enzymatic conversion to diazepam allow for rapid absorption and onset of action . The rate and extent of supersaturation, and thus the bioavailability of diazepam, are determined by the prodrug/enzyme ratio .

Result of Action

The primary result of avizafone’s action is the potentiation of GABAergic inhibition via the GABAA receptor. This leads to a decrease in neuronal excitability, which can be particularly beneficial in conditions characterized by excessive neuronal activity, such as seizures. Avizafone is mainly used as an antidote to poisoning with organophosphate nerve agents .

Action Environment

The efficacy of avizafone can be influenced by various environmental factors. For instance, the presence of other substances, such as atropine, can affect the pharmacokinetics and efficacy of avizafone . Additionally, the physiological environment, including the pH and temperature, can impact the enzymatic conversion of avizafone to diazepam .

Zukünftige Richtungen

Intranasal delivery of Avizafone offers numerous advantages such as large absorptive surface area, bypassing the first-pass metabolism, and good patient acceptance as it is needle-free and painless . Recent clinical studies have demonstrated that diazepam nasal spray showed less pharmacokinetic variability and reliable bioavailability compared with the diazepam rectal gel . Diazepam nasal spray could be considered as a suitable alternative for treating seizure emergencies outside the hospital .

Eigenschaften

IUPAC Name |

(2S)-2,6-diamino-N-[2-(2-benzoyl-4-chloro-N-methylanilino)-2-oxoethyl]hexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27ClN4O3/c1-27(20(28)14-26-22(30)18(25)9-5-6-12-24)19-11-10-16(23)13-17(19)21(29)15-7-3-2-4-8-15/h2-4,7-8,10-11,13,18H,5-6,9,12,14,24-25H2,1H3,(H,26,30)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTKOVYBBGBGKTA-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2)C(=O)CNC(=O)C(CCCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2)C(=O)CNC(=O)[C@H](CCCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27ClN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90215868 | |

| Record name | Avizafone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90215868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Avizafone | |

CAS RN |

65617-86-9 | |

| Record name | Avizafone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65617-86-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Avizafone [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065617869 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Avizafone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90215868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AVIZAFONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65NK71K78P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.